

Application Notes and Protocols for Immunohistochemical Analysis of CCR4 Inhibition by FLX475

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Compound of Interest

Compound Name: *Flx475*

Cat. No.: *B10830906*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of C-C Motif Chemokine Receptor 4 (CCR4) in cancer immunology and the mechanism of its inhibitor, **FLX475**. Detailed protocols for immunohistochemistry (IHC) are provided to enable researchers to assess the pharmacodynamic effects of **FLX475** in the tumor microenvironment (TME).

Introduction to CCR4 and FLX475

C-C Motif Chemokine Receptor 4 (CCR4) is a key chemokine receptor expressed on various immune cells, most notably on regulatory T cells (Tregs).[1][2][3] In the tumor microenvironment, the binding of its ligands, CCL17 and CCL22, to CCR4 on Tregs facilitates their recruitment into the tumor, creating an immunosuppressive environment that hinders anti-tumor immune responses.[1][3] High infiltration of Tregs in the TME is often associated with a poor prognosis in various cancers.[1]

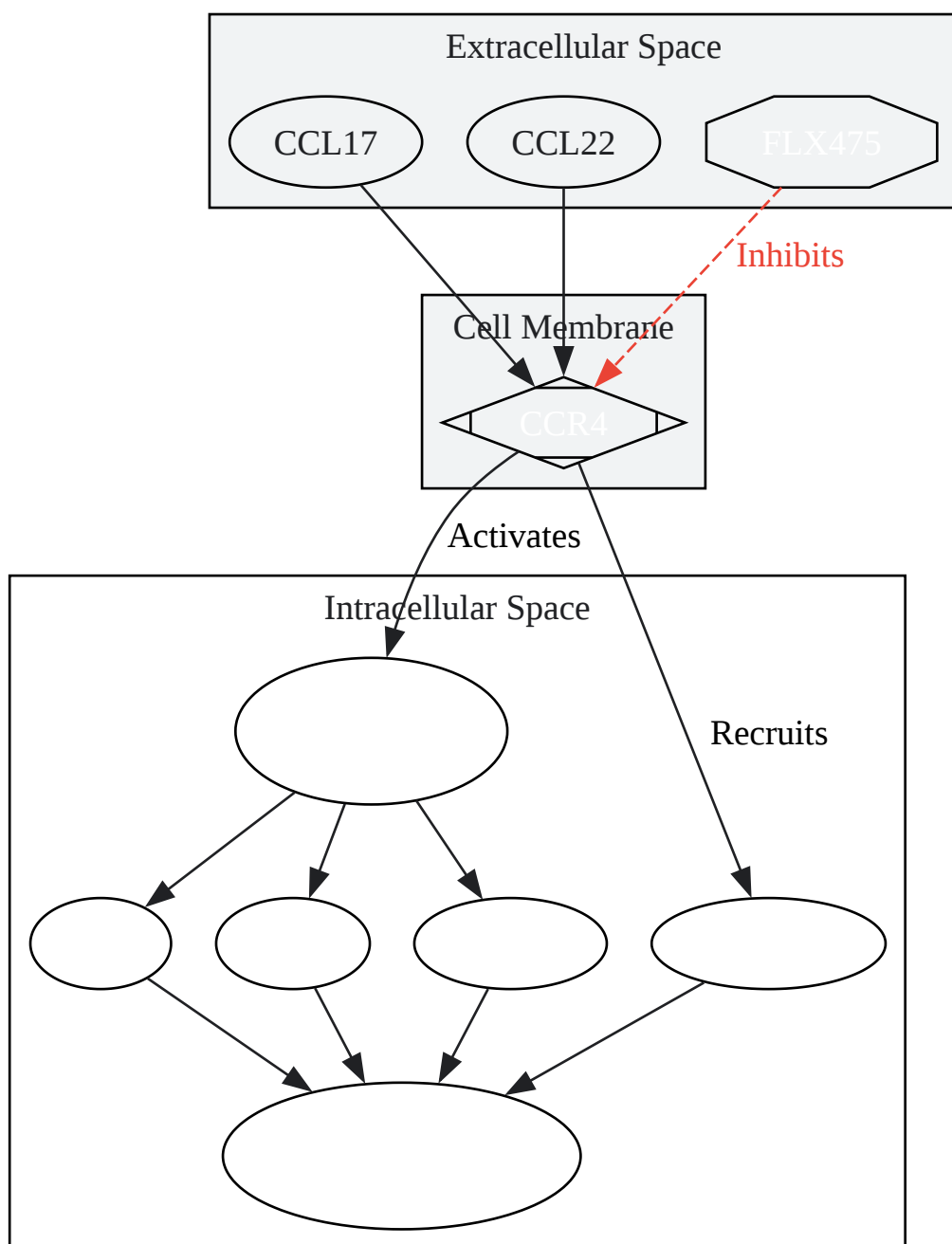
FLX475 is an orally available, potent, and selective small-molecule antagonist of CCR4.[4][5][6] By blocking the CCR4 signaling pathway, **FLX475** is designed to inhibit the migration of Tregs into the TME, thereby shifting the balance towards a more effective anti-tumor immune response.[4][5][6] Preclinical and clinical studies have shown that **FLX475**, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab, can lead to an

increase in the ratio of cytotoxic CD8+ T cells to immunosuppressive FOXP3+ Tregs within the tumor.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Mechanism of Action and Signaling Pathway

FLX475 competitively binds to CCR4, preventing the binding of its natural ligands, CCL17 and CCL22. This blockade disrupts the downstream signaling cascade that promotes Treg migration.

CCR4 Signaling Pathway



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Quantitative Data from FLX475 Clinical Trials

The following tables summarize key findings from the **FLX475-02** Phase 1/2 clinical trial (NCT03674567).

Table 1: Change in Circulating Regulatory T cells (Tregs) with **FLX475** Monotherapy

| Biomarker | Timepoint | Observation |
|---------------------------------------|--------------------|--|
| Circulating CD4+CD25+CD127-/low Tregs | Day 8 of treatment | Small but significant increase in proportion.[8] |

Table 2: Immunohistochemistry Findings in the Tumor Microenvironment with **FLX475** Monotherapy

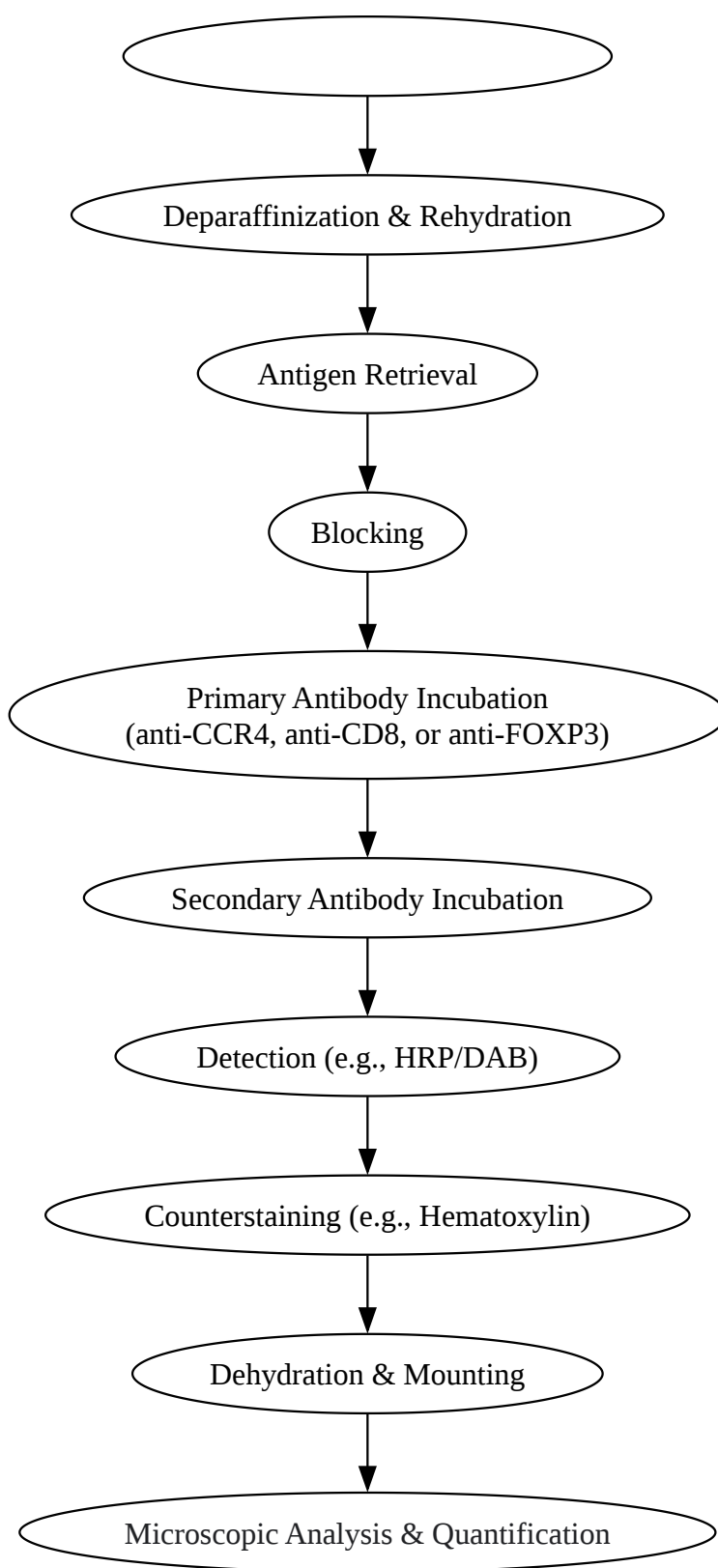
| Biomarker | Observation |
|-------------------------|---|
| CD8/FOXP3 Density Ratio | Increased ratio observed.[8] |
| Spatial Distribution | Increased distance between CD8+ and FOXP3+ cells.[8] |
| Treg Migration | Reduced migration of FOXP3+ cells from stroma to viable tumor regions.[8] |

Table 3: Clinical Activity of **FLX475** in Combination with Pembrolizumab in Checkpoint Inhibitor Naïve Non-Small-Cell Lung Cancer (NSCLC)

| Patient Cohort | Confirmed Objective Response Rate (ORR) |
|----------------|---|
| Overall NSCLC | 31% (4/13 patients).[5][9] |
| PD-L1+ Tumors | 38% (3/8 patients).[10] |

Experimental Protocols

Immunohistochemistry Workflow



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Protocol 1: Immunohistochemistry for CCR4 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.
- Rehydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by one change each of 95%, 80%, and 70% ethanol for 3 minutes each.
- Rinse with distilled water for 5 minutes.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat to 95-100°C for 20 minutes in a water bath, steamer, or pressure cooker. Do not allow slides to boil dry.
- Allow slides to cool to room temperature for at least 20 minutes.
- Rinse with PBS or TBS wash buffer.

3. Peroxidase Blocking:

- Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.

4. Blocking:

- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 20-30 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

- Dilute the primary anti-CCR4 antibody in antibody diluent to its optimal concentration. A recommended antibody is a mouse anti-human CCR4 monoclonal antibody (clone L291H4). [\[5\]](#)
- Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

- Rinse with wash buffer.
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
- Rinse with wash buffer.

7. Chromogen Development:

- Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color intensity is reached (typically 2-10 minutes).
- Rinse with distilled water.

8. Counterstaining:

- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the sections in running tap water or a bluing agent.

9. Dehydration and Mounting:

- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry for CD8 in FFPE Tissues

This protocol follows the same general steps as the CCR4 protocol, with the following specific considerations:

- **Primary Antibody:** Use a validated anti-CD8 antibody, such as a rabbit monoclonal antibody (clone SP239 or SP57) or a mouse monoclonal antibody (clone C8/144B).[\[11\]](#)[\[12\]](#)
- **Antigen Retrieval:** HIER with a citrate-based buffer (pH 6.0) is commonly used.[\[13\]](#)

Protocol 3: Immunohistochemistry for FOXP3 in FFPE Tissues

This protocol also follows the general IHC workflow with these specific details:

- Primary Antibody: FOXP3 is a nuclear protein. Use a validated anti-FOXP3 antibody.
- Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is recommended.
- Staining Localization: Expect nuclear staining in positive cells.

Data Analysis and Interpretation

For quantitative analysis, digital pathology and image analysis software can be employed to determine the density of positively stained cells (e.g., cells/mm²) in different tumor compartments (e.g., intratumoral, stromal). The ratio of CD8+ to FOXP3+ cells is a critical parameter for evaluating the efficacy of **FLX475**. An increase in this ratio post-treatment would be indicative of a shift towards a more immune-active tumor microenvironment.

Disclaimer

These protocols provide a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissues and antibodies. Always include appropriate positive and negative controls in your experiments.

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